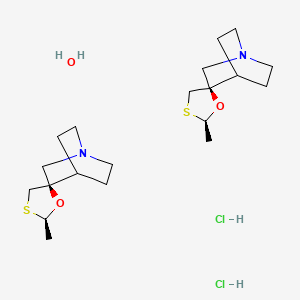![molecular formula C8H10N2OS B1662944 7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one CAS No. 284028-90-6](/img/structure/B1662944.png)
7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one
Overview
Description
7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one, also known as DMP-1, is a heterocyclic compound that has been studied extensively due to its potential applications in various scientific research fields. This compound has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-fungal activities. Additionally, DMP-1 has been found to have potential applications in the treatment of various diseases.
Scientific Research Applications
Neuroprotection
DR 2313 has been identified as a competitive inhibitor of poly (ADP-ribose) polymerase (PARP), with IC50 values of 0.20 and 0.24 μM for PARP-1 and PARP-2 respectively . This inhibition is crucial in neuroprotection as it reduces neuronal cell death in models of cerebral ischemia both in vivo and in vitro. The compound’s ability to penetrate the brain enhances its potential as a therapeutic agent for neuroprotective interventions.
Stroke Therapy
The neuroprotective effects of DR 2313 extend to its use in stroke therapy. It has been shown to significantly reduce cortical infarct volume in rat models of permanent and transient focal ischemia . Moreover, its therapeutic time window is advantageous, as treatment initiated even 2 hours after ischemia can prevent the progression of infarction, offering a promising avenue for stroke treatment.
Synthesis of PI3K/mTOR Inhibitors
The synthetic routes of DR 2313 derivatives can be utilized to synthesize PI3K/mTOR inhibitors bearing a thiopyrano[4,3-d]pyrimidine nucleus . These inhibitors are significant in the field of cancer research as they target pathways involved in cell growth, proliferation, and survival.
Chemical Synthesis and Modification
DR 2313 serves as a precursor in the synthesis of various thiopyrano[4,3-d]pyrimidine derivatives. Its structure allows for modifications, such as substitution with morpholine and piperazine, to create novel compounds with potentially diverse biological activities .
Pharmacological Studies
The compound’s pharmacological profile, including water solubility and brain penetrability, makes it an excellent candidate for pharmacological studies . Its specificity for PARP over other NAD±utilizing enzymes is particularly valuable for understanding the role of PARP in cellular processes and for developing targeted therapies.
Mechanism of Action
Target of Action
The primary target of DR 2313 is the PI3K/mTOR kinase . This kinase plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an ideal target for drug design .
Mode of Action
DR 2313 interacts with its target, the PI3K/mTOR kinase, by inhibiting its activity . This inhibition effectively blocks the conduction of signaling pathways .
Biochemical Pathways
The inhibition of PI3K/mTOR kinase by DR 2313 affects several biochemical pathways. These pathways are primarily involved in cell growth and proliferation. By inhibiting the kinase, DR 2313 disrupts these pathways, leading to a decrease in cell growth and proliferation .
Result of Action
The result of DR 2313’s action is a decrease in cell growth and proliferation due to the inhibition of PI3K/mTOR kinase . This makes it a potential candidate for the development of anticancer drugs .
properties
IUPAC Name |
2-methyl-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-5-9-7-2-3-12-4-6(7)8(11)10-5/h2-4H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYKZAKEAVZGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CSCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436871 | |
| Record name | 7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one | |
CAS RN |
284028-90-6 | |
| Record name | 3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284028-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DR-2313 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284028906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DR-2313 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GM3843TP6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















